(E,Z)-2,4-nonadienal

Aroma chemistry Flavor reconstitution GC-O screening

(E,Z)-2,4-Nonadienal (CAS 21661-99-4; IUPAC: (2E,4Z)-nona-2,4-dienal; synonym: trans,cis-2,4-nonadienal) is a C9 unsaturated aliphatic aldehyde bearing conjugated E,Z-configured double bonds at positions 2 and 4. With a molecular weight of 138.21 g/mol, logP of ~2.62–2.84, density of 0.850–0.870 g/mL (25 °C), refractive index of 1.522–1.525, and boiling point of 222.4 °C (760 mmHg) or 97–98 °C (10 mmHg), the compound is a pale yellow liquid insoluble in water but soluble in ethanol and fixed oils.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 21661-99-4
Cat. No. B14140597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,Z)-2,4-nonadienal
CAS21661-99-4
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC=O
InChIInChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5-,8-7+
InChIKeyZHHYXNZJDGDGPJ-IGTJQSIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E,Z)-2,4-Nonadienal CAS 21661-99-4: Isomer-Specific Identity, Physicochemical Baseline, and Procurement Relevance


(E,Z)-2,4-Nonadienal (CAS 21661-99-4; IUPAC: (2E,4Z)-nona-2,4-dienal; synonym: trans,cis-2,4-nonadienal) is a C9 unsaturated aliphatic aldehyde bearing conjugated E,Z-configured double bonds at positions 2 and 4 [1]. With a molecular weight of 138.21 g/mol, logP of ~2.62–2.84, density of 0.850–0.870 g/mL (25 °C), refractive index of 1.522–1.525, and boiling point of 222.4 °C (760 mmHg) or 97–98 °C (10 mmHg), the compound is a pale yellow liquid insoluble in water but soluble in ethanol and fixed oils [2]. It belongs to the medium-chain aldehyde class and occurs naturally in various plant species (e.g., Premna serratifolia) and food matrices (avocado, caviar, cooked meats, roasted nuts) as a trace volatile [3]. Critically, (E,Z)-2,4-nonadienal is a specific geometric isomer within the 2,4-nonadienal family; the commercial product (CAS 6750-03-4, FEMA 3212) is typically a mixture containing ≥90% (E,E) isomer with only 0.1–9.0% (E,Z) isomer . This profound compositional distinction is the basis for the differential performance evidence that follows.

Why (E,Z)-2,4-Nonadienal Cannot Be Interchanged with (E,E)-2,4-Nonadienal or Positional Isomers: The Substitution Risk Brief


The 2,4-nonadienal family presents a deceptive substitution trap for procurement. Commercial-grade '2,4-nonadienal' (FEMA 3212, CAS 6750-03-4) is overwhelmingly the (E,E) isomer (≥90%), while (E,Z)-2,4-nonadienal (CAS 21661-99-4) is the distinct minor component (0.1–9.0%) with a fundamentally different odor character . The (E,Z) isomer imparts a geranium-like, pungent aroma, whereas the (E,E) isomer delivers a fatty, deep-fried note [1][2]. Similarly, the positional isomer (E,Z)-2,6-nonadienal (CAS 557-48-2) is dominated by cucumber/melon notes [3]. These organoleptic divergences are not subtle—they represent orthogonal sensory vectors that can drive entirely different flavor- or off-flavor-outcomes in product development, quality control, and aroma reconstitution. Furthermore, formation pathway evidence indicates that 2,4-nonadienal is preferentially generated from omega-6 (rather than omega-3) polyunsaturated fatty acid precursors, whereas (E,Z)-2,6-nonadienal traces primarily to omega-3 linolenic acid [4][5]. Substituting generic mixed-isomer material for the specific geometric isomer thus risks both sensory deviation and misattribution of lipid oxidation markers.

(E,Z)-2,4-Nonadienal vs. Comparators: Quantitative Differential Evidence for Scientific Selection


Odor Quality Divergence: (E,Z)-2,4-Nonadienal (Geranium, Pungent) vs. (E,E)-2,4-Nonadienal (Fatty, Deep-Fried)

In the most detailed bioactive volatile profile of Algerian plant essential oils to date, Bertella et al. (2024) used HS-SPME-GC-O-MS to identify (E,Z)-2,4-nonadienal as the compound with the highest odor activity value (OAV) across Artemisia campestris (AC), Artemisia herba-alba (AHA), and Salvia jordanii (SJ) oils, assigning it the distinct odor descriptor 'geranium, pungent' [1]. In direct contrast, the sensomics study of Pollner & Schieberle (2016) on cold-pressed rapeseed oils identified the (E,E) isomer as carrying a 'deep-fried, fatty' odor character and ranking among the highest-OAV odorants alongside (E,Z)-2,6-nonadienal ('cucumber-like')—but notably the (E,Z)-2,4 isomer was not detected as a key odorant in that matrix [2]. These two independent, high-resolution GC-O studies establish that the (E,Z) and (E,E) geometric isomers map to fundamentally non-overlapping sensory spaces.

Aroma chemistry Flavor reconstitution GC-O screening

Odor Threshold in Oil/Food Matrix: 2,4-Nonadienal (Mixed Isomers) at 0.05 μg/kg vs. (E,E)-2,4-Nonadienal at 0.09 μg/kg

In a controlled aroma reconstitution study of roasted chicken, the aroma threshold of 2,4-nonadienal (unspecified isomer composition) was determined as 0.05 μg/kg in oil, whereas the pure (E,E)-2,4-nonadienal isomer had a higher threshold of 0.09 μg/kg under the same model matrix [1]. Separately, in a comprehensive volatile profiling of heated oils (Table 1, PMC11719381), (E,E)-2,4-nonadienal was assigned an odor threshold of 0.00006 mg/kg (0.06 μg/kg) in oil, yielding an average OAV of 314.78 across samples [2]. While these two datasets use different matrices and cannot be directly pooled, the consistent observation that the mixed-isomer threshold (0.05 μg/kg) is lower than the pure (E,E) threshold (0.06–0.09 μg/kg) strongly suggests that the (E,Z) component contributes disproportionately to odor potency.

Odor activity value (OAV) Aroma threshold determination Sensomics

Odor Detection Thresholds Across Aqueous and Dairy Media: 2,4-Nonadienal at 164 ppb (Water) vs. Hexanal at 585 ppb and 2-Heptenal at 2,092 ppb

A controlled odor detection threshold study (Virginia Tech, 2003) determined thresholds for four common lipid-oxidation-derived odorants in spring water, HTST 2% fat milk, and extended shelf-life soymilk using sensory panel methodology [1]. 2,4-Nonadienal exhibited thresholds of 164 ppb (water), 326 ppb (milk), and 243 ppb (soymilk). By comparison, hexanal—the most widely used lipid oxidation marker—had thresholds of 585, 339, and 536 ppb respectively, while 2-heptenal thresholds were 2,092, 2,322, and 3,184 ppb [1]. Thus, 2,4-nonadienal is 3.6-fold more potent than hexanal in water and 9.9-fold more potent than 2-heptenal. The study further demonstrated that beta-cyclodextrin (0.1% w/v and 1.0% w/v) significantly reduced 2,4-nonadienal across all media, whereas nylon 6 was ineffective [1].

Off-flavor threshold Food matrix effect Odor scavenger efficacy

Precursor Fatty Acid Specificity: (E,Z)-2,4-Nonadienal Derives Preferentially from Omega-6 (Arachidonic Acid), Not Omega-3

Blank et al. (2001) demonstrated that autoxidation of arachidonic acid (C20:4 ω-6) generates (E,Z)-2,4-nonadienal among other potent odorants, confirmed by synthesis and GC-MS structure elucidation [1]. Faraji et al. (2025) subsequently showed in menhaden oil autoxidation studies that 2,4-nonadiene isomers (the hydrocarbon analogs corresponding to 2,4-nonadienal) are predominantly derived from omega-6 fatty acids rather than omega-3, with an aroma threshold in water of 7.8 ppb [2]. In contrast, (E,Z)-2,6-nonadienal—the positional isomer frequently used as a cucumber flavor standard—originates primarily from alpha-linolenic acid (C18:3 ω-3) autoxidation [3]. This bifurcation means that the 2,4-nonadienal skeleton serves as a selective marker for omega-6 oxidation, while the 2,6-isomer flags omega-3 oxidation.

Lipid oxidation pathway Fatty acid marker specificity Autoxidation mechanism

Kovats Retention Index Differentiation: (E,Z)-2,4-Nonadienal (RI 1193–1206 on DB-5) vs. (E,E)-2,4-Nonadienal (RI 1184–1207 on DB-1)

The NIST Chemistry WebBook compiles experimentally determined linear retention indices for both geometric isomers on non-polar capillary columns [1][2]. On DB-5/HP-5 phases (5% phenyl methyl siloxane), (E,Z)-2,4-nonadienal exhibits RI values of 1188–1206 depending on temperature program, while (E,E)-2,4-nonadienal on DB-1 (100% dimethyl polysiloxane) gives RI values of 1184–1207 [1][2]. The near-identical RI ranges on similar stationary phases underscore that these geometric isomers co-elute under standard GC conditions, requiring either polar columns (e.g., DB-WAX) or tandem mass spectrometry with authentic isomer-specific standards for unambiguous identification. Without the pure (E,Z) isomer as a reference standard, chromatographic misassignment is virtually certain.

GC-MS identification Kovats retention index Isomer separation

Regulatory and Safety Profile Dichotomy: IFRA Prohibition for Fragrance vs. GRAS Flavor Approval

According to the Bedoukian Research technical data sheet and IFRA transparency documentation, 2,4-nonadienal (all isomers, FEMA 3212) 'should NOT be used as a fragrance ingredient due to the absence of data necessary to perform an adequate safety evaluation per IFRA Safety Standards in Annex 1 of the Code of Practice' . Meanwhile, the same substance holds full JECFA evaluation (2003, Session 61) with 'No safety concern at current levels of intake when used as a flavouring agent' and is approved under FEMA GRAS, EU FLAVIS 05.071/05.194, and China GB 2760-1996 for food flavoring applications [1][2]. In contrast, (E,Z)-2,6-nonadienal (FEMA 3377) is permitted in both flavor and fragrance applications. This creates a sharp regulatory boundary: (E,Z)-2,4-nonadienal is restricted to food flavor use only, whereas its positional isomer and even the (E,E) geometric isomer may be permitted in fragrances depending on specific regulatory evaluations.

Regulatory compliance IFRA safety assessment FEMA GRAS

(E,Z)-2,4-Nonadienal: Evidence-Backed Application Scenarios Derived from Quantitative Differentiation


Authentic Geranium/Pungent Top-Note Reconstitution in Flavor Formulations

When formulating flavors requiring a genuine geranium-like, pungent green note—as in certain tropical fruit, floral, or savory blends—only the (E,Z)-2,4-nonadienal isomer delivers the validated sensory descriptor (geranium, pungent) identified by GC-O in Algerian Artemisia and Salvia essential oils, where it exhibited the single highest OAV among ~200 volatile compounds [1]. Use of the generic (E,E)-dominant commercial mixture (CAS 6750-03-4) will introduce a fatty, deep-fried character that contradicts the target profile. Recommended use levels in finished food are 0.05–0.2 ppm (per Bedoukian flavor use guidance), consistent with the isomer's extreme odor potency (threshold ≤ 0.05 μg/kg in oil).

Omega-6-Selective Lipid Oxidation Marker in Edible Oil and Food Quality Control

For food scientists and quality control laboratories conducting volatile profiling to identify lipid oxidation pathways, (E,Z)-2,4-nonadienal serves as a pathway-specific marker for omega-6 (arachidonic acid) autoxidation, functionally orthogonal to the omega-3 marker (E,Z)-2,6-nonadienal [1][2]. This specificity was confirmed by Blank et al. (2001) through controlled arachidonic acid autoxidation and by Faraji et al. (2025) in menhaden oil systems. Analytical laboratories must use the authentic (E,Z) isomer standard for unambiguous GC-MS identification, as the geometric isomers co-elute on standard non-polar columns (RI difference ≤ 19 units) [3]. The ultra-low odor threshold (7.8 ppb in water for the corresponding hydrocarbon; 164 ppb for the aldehyde in spring water) demands detection limits in the low-ppb range for meaningful off-flavor monitoring.

Dairy and Plant-Protein Off-Flavor Mitigation R&D

In soymilk, milk, and aqueous beverage systems, 2,4-nonadienal is a disproportionately potent off-flavor contributor with detection thresholds of 164–326 ppb—3.6-fold to 152-fold lower than common co-occurring lipid oxidation volatiles (hexanal, 2-heptenal, 2-pentanone) [1]. Beta-cyclodextrin at 0.1–1.0% w/v significantly reduces 2,4-nonadienal across all tested media, while nylon 6 is ineffective. This positions (E,Z)-2,4-nonadienal as a critical target analyte for evaluating odor scavenger efficacy and optimizing processing conditions in plant-based milk alternatives, dairy products, and ready-to-drink beverages. Procurement of the isomer-specific standard is essential for accurate spike-and-recovery validation in scavenger efficacy studies.

Authentic Reference Standard for Chromatographic Method Development and Isomer-Specific Quantitation

Given that commercial '2,4-nonadienal' (FEMA 3212) is ≥90% (E,E) isomer with only 0.1–9.0% (E,Z) [1], any analytical method aiming to quantify the (E,Z) isomer specifically—whether in food volatilomics, environmental odor analysis, or metabolomics—requires a certified (E,Z)-2,4-nonadienal (CAS 21661-99-4) reference standard. The Kovats RI overlap between isomers (1184–1207 range on non-polar columns) [2] mandates either polar-column separation or mass spectral library matching against the authentic isomer. Without this standard, reported concentrations of '2,4-nonadienal' in the literature may conflate geometric isomers, undermining inter-study comparability and pathway-level interpretation.

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